molecular formula C17H14ClF3N2O3 B2562148 N-(4-chloro-2-(trifluoromethyl)phenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034292-85-6

N-(4-chloro-2-(trifluoromethyl)phenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No. B2562148
M. Wt: 386.76
InChI Key: AXFIRLLPYXMHCH-UHFFFAOYSA-N
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Description

The compound “N-(4-chloro-2-(trifluoromethyl)phenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide” appears to be a complex organic molecule. It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an indolizine ring system. The indolizine ring system is a bicyclic compound consisting of a fused pyrrole and pyridine ring. The presence of the trifluoromethyl group, chloro group, and carboxamide group may impart unique chemical properties to the compound.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indolizine ring system, the introduction of the trifluoromethyl group, and the attachment of the carboxamide group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a phenyl ring (a hexagonal carbon ring) with a trifluoromethyl group (-CF3) and a chlorine atom attached, as well as a indolizine ring system, which is a type of heterocyclic compound. Attached to this ring system is a carboxamide group (-CONH2), and a methoxy group (-OCH3).



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the trifluoromethyl group is known to be quite electronegative, which could make the compound as a whole more reactive. The carboxamide group could potentially undergo hydrolysis, and the indolizine ring might participate in electrophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility in various solvents. The carboxamide group could participate in hydrogen bonding, which might influence its melting point, boiling point, and other physical properties.


Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis and Antimicrobial Activity : Research has focused on synthesizing various derivatives of related compounds to evaluate their potential in treating infectious diseases. For instance, compounds have been developed to target tuberculosis, cancer, inflammation, and bacterial infections, demonstrating significant in vitro activity (Mahanthesha et al., 2022). This suggests that related compounds, including the one , may have applications in developing treatments for these conditions.

Anticancer and Antitumor Potential : Several studies have explored the anticancer and antitumor properties of related chemical compounds. Compounds have been synthesized that show promising in vitro cytotoxic activity against cancer cell lines, indicating potential use in cancer therapy (Hassan et al., 2014). The structural modifications and biological evaluations suggest a pathway for developing novel anticancer agents.

Antimicrobial Studies : The synthesis of novel compounds has also been explored for their antimicrobial properties. Studies have found that certain derivatives exhibit strong antibacterial and antifungal activities, which could lead to new treatments for microbial infections (Patel et al., 2010).

Molecular Docking and Pharmacokinetic Studies

Molecular Docking Support : Molecular docking studies support the in vitro activities of synthesized compounds, providing insights into their potential mechanisms of action and interactions with biological targets. This computational approach helps in understanding how these compounds could be effective against diseases at the molecular level (Mahanthesha et al., 2022).

Pharmacokinetic Predictions : Computational pharmacokinetic studies have been utilized to predict the molecular properties of synthesized compounds, aiding in the assessment of their drug-like qualities and potential oral bioavailability. These studies are crucial for advancing compounds through the drug development pipeline (Ahsan et al., 2016).

Safety And Hazards

As with any chemical compound, handling “N-(4-chloro-2-(trifluoromethyl)phenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard safety procedures. Without specific data, it’s difficult to comment on the exact toxicity or environmental impact of this compound.


Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and chemical biology. Future work could involve studying the compound’s reactivity, exploring its potential uses, or investigating its mechanism of action if it’s intended to be a drug.


Please note that this analysis is quite general due to the lack of specific information on the compound. For a more detailed and accurate analysis, experimental data and peer-reviewed research would be needed.


properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O3/c1-26-13-8-14(24)23-6-2-3-12(23)15(13)16(25)22-11-5-4-9(18)7-10(11)17(19,20)21/h4-5,7-8H,2-3,6H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFIRLLPYXMHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-(trifluoromethyl)phenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

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